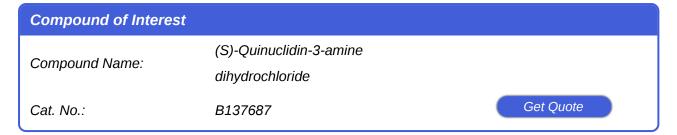


Spectral Data Analysis of (S)-Quinuclidin-3amine dihydrochloride: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **(S)**-Quinuclidin-3-amine dihydrochloride (CAS No. 119904-90-4), a chiral amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **(S)-Quinuclidin-3-amine dihydrochloride** and its racemic form, which is spectrally identical in terms of chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O (400 MHz)[1]



Chemical Shift (ppm)	Multiplicity	Assignment
4.000	m	CH-N ⁺ H₃
3.866	m	CH ₂ -N ⁺
3.45	m	CH ₂ -N ⁺
3.41	m	CH ₂ -N ⁺
3.35	m	CH ₂ -N ⁺
2.498	m	CH (bridgehead)
2.15	m	CH2
2.09	m	CH ₂

¹³C NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O

Note: Specific peak data for the requested compound is not publicly available. The following data for the racemate, 3-Aminoquinuclidine dihydrochloride, is provided as a close reference.

Chemical Shift (ppm)	Assignment
Data not available	CH-N ⁺ H₃
Data not available	CH ₂ -N ⁺
Data not available	CH (bridgehead)
Data not available	CH ₂

A publicly accessible ¹³C NMR spectrum for 3-Aminoquinuclidine dihydrochloride is available on SpectraBase, though individual peak assignments are not detailed in the available view.[2]

Infrared (IR) Spectroscopy

An FT-IR spectrum for (S)-(-)-3-Aminoquinuclidine dihydrochloride has been recorded.[3] While the full spectrum is proprietary, the expected characteristic absorption bands for a secondary amine salt with a quinuclidine core are listed below.



Expected FT-IR Absorption Bands (Mull Technique)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-2500 (broad)	N-H stretch	R ₂ N ⁺ H ₂
2950-2850	C-H stretch	Alkane (CH, CH ₂)
1620-1500	N-H bend	R ₂ N ⁺ H ₂
1470-1430	C-H bend (scissoring)	CH ₂

Mass Spectrometry (MS)

The mass spectrum of 3-Aminoquinuclidine dihydrochloride shows fragmentation of the protonated molecule.

Mass Spectrometry Data for 3-Aminoquinuclidine dihydrochloride

m/z	Relative Intensity	Assignment
126	35.3%	[M+H] ⁺ (of free base)
96	22.4%	Fragmentation product
70	100%	Fragmentation product (base peak)
56	60.5%	Fragmentation product
43	22.4%	Fragmentation product

Note: The mass spectrum corresponds to the racemic 3-Aminoquinuclidine dihydrochloride.[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: The prepared sample in a 5 mm NMR tube is placed in the spectrometer.
 For a typical 400 MHz spectrometer:
 - ¹H NMR: A standard single-pulse experiment is run with a spectral width of approximately
 -2 to 12 ppm. Data is acquired over 8 to 16 scans.
 - ¹³C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width of 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Mull Technique):

- Sample Preparation: A small amount (1-2 mg) of the solid sample is placed on an agate mortar.
- Mulling: One to two drops of a mulling agent (e.g., Nujol a mineral oil) are added to the sample. The mixture is then ground with a pestle to create a fine, uniform paste.



- Sample Mounting: The paste is transferred to a salt plate (e.g., KBr or NaCl) and another salt plate is placed on top, gently rotating to spread the mull into a thin, even film.
- Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

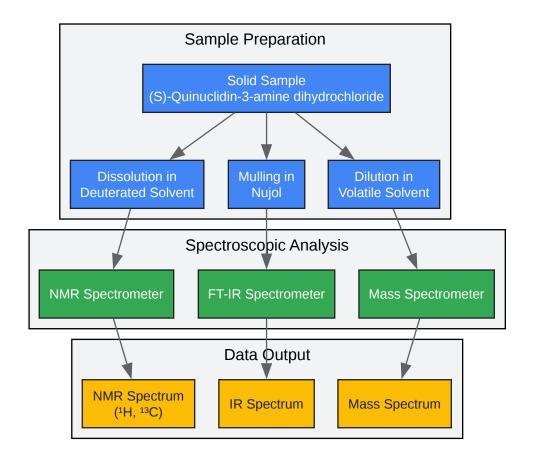
Procedure (Electrospray Ionization - ESI):

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. This solution is then further diluted to a final concentration of around 10 μg/mL.
- Infusion/Injection: The sample solution is introduced into the mass spectrometer. This can be
 done via direct infusion using a syringe pump or through a liquid chromatography (LC)
 system.
- Ionization: In the ESI source, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-Quinuclidin-3-amine dihydrochloride**.





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General workflow for spectroscopic analysis.

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